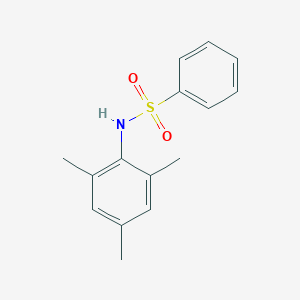

N-Mesitylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4,6-trimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-11-9-12(2)15(13(3)10-11)16-19(17,18)14-7-5-4-6-8-14/h4-10,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCQDOWVNWILKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937629 | |

| Record name | N-(2,4,6-Trimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16939-28-9 | |

| Record name | MLS002694708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4,6-Trimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Mesitylbenzenesulfonamide and Its Functional Derivatives

Classical and Contemporary Approaches to Sulfonamide Bond Formation

The synthesis of the sulfonamide linkage (S-N bond) is a pivotal transformation in organic chemistry. Over the years, a variety of methods have been developed, ranging from traditional reactions to more advanced, greener protocols.

The most conventional and widely employed method for constructing sulfonamides is the nucleophilic substitution reaction between a sulfonyl chloride and an amine. libretexts.org This reaction proceeds via a two-stage addition-elimination mechanism at the sulfonyl sulfur. libretexts.org The amine's nucleophilic nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the stable sulfonamide. libretexts.org

In the context of N-Mesitylbenzenesulfonamide, this involves the reaction of benzenesulfonyl chloride with 2,4,6-trimethylaniline (B148799) (mesitylamine). The steric hindrance from the two ortho-methyl groups on the mesitylamine ring can influence the reaction rate. However, studies on related di-ortho-alkyl substituted arenesulfonyl chlorides have shown an unexpected enhancement in reactivity in nucleophilic substitution reactions. mdpi.com This has been attributed to a rigid conformation adopted by these molecules, which facilitates the reaction. mdpi.com A typical procedure involves reacting the amine with the sulfonyl chloride in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net

A specific example is the synthesis of 4-iodo-N-mesitylbenzenesulfonamide, a functionalized derivative. This is achieved by reacting 4-iodobenzenesulfonyl chloride with 2,4,6-trimethylaniline. nih.gov

Table 1: Representative Nucleophilic Acyl Substitution for Sulfonamide Synthesis

| Amine | Sulfonyl Chloride | Product | Reference |

|---|---|---|---|

| 2,4,6-Trimethylaniline | 4-Iodobenzenesulfonyl chloride | 4-Iodo-N-mesitylbenzenesulfonamide | nih.gov |

| 3,4-Dimethoxyaniline | 4-Iodobenzenesulfonyl chloride | N-(3,4-Dimethoxyphenyl)-4-iodobenzenesulfonamide | nih.gov |

Driven by the principles of green chemistry, significant efforts have been made to develop metal-free synthetic routes for sulfonamides. These methods avoid the use of potentially toxic and expensive metal catalysts. acs.orgorganic-chemistry.org One such approach involves the direct reaction of sulfonamides with amides in the presence of iodobenzene (B50100) diacetate (PIDA) to form sulfonylureas, showcasing a metal-free transformation of the sulfonamide group. acs.orgorganic-chemistry.org

A more direct metal-free synthesis of sulfonamides utilizes an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of N-hydroxy sulfonamides with amines. rsc.org Another notable metal-free method is the I2O5-mediated oxidative S-N coupling between aryl thiols and amines, which proceeds under mild conditions. thieme-connect.com Furthermore, direct sulfonamide synthesis from electron-rich aromatic compounds has been achieved using in situ generated N-sulfonylamine as the electrophile, a process that avoids harsh conditions. nih.gov

Oxidative coupling represents a powerful and atom-economical strategy for forming S-N bonds. These reactions often utilize readily available starting materials and an oxidant to facilitate the coupling. An environmentally benign electrochemical method enables the oxidative coupling of thiols and amines to furnish sulfonamides. nih.govresearchgate.netacs.org This process is driven by electricity, requires no sacrificial chemical reagents, and can be completed rapidly, with hydrogen as the only byproduct. nih.govresearchgate.net

Copper-catalyzed oxidative coupling reactions are also prevalent. One such method involves the coupling of sodium sulfinates with amines using O2 as the oxidant. nih.gov Another variation employs sulfonyl chlorides and tertiary amines, proceeding via the oxidative cleavage of a C-N bond in the tertiary amine. rsc.org These methods display broad substrate scope and functional group compatibility. researchgate.net

Table 2: Examples of Oxidative Coupling Reactions for Sulfonamide Synthesis

| Sulfur Source | Amine Source | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Thiols | Amines | Electrochemical (Carbon Anode/Iron Cathode) | Catalyst-free, rapid reaction | nih.govresearchgate.netacs.org |

| Sodium Sulfinates | Amines | Cu-catalyzed, O2 or DMSO oxidant | Utilizes readily available sulfinates | nih.gov |

Iodine and iodine-containing compounds have emerged as effective mediators for the formation of sulfonamides under mild, often metal-free conditions. d-nb.info A widely used protocol involves the coupling of sodium sulfinates with various primary and secondary amines in the presence of molecular iodine (I2). nih.govresearchgate.net This reaction is typically performed at room temperature and shows high functional group tolerance. nih.gov

The proposed mechanism suggests that the reaction between iodine and the sodium sulfinate generates a sulfonyl iodide intermediate in situ. d-nb.info This intermediate can then react with the amine via either a direct nucleophilic displacement or through a radical pathway initiated by the homolysis of the S-I bond to form a sulfonyl radical. d-nb.inforesearchgate.net This method's simplicity, cost-effectiveness, and use of an environmentally friendly mediator make it highly practical. nih.govd-nb.info

Oxidative Coupling Approaches in Sulfonamide Synthesis

Targeted Synthesis of this compound Core Structure

The direct synthesis of the this compound scaffold is paramount for accessing this specific compound and its derivatives for further study.

The most direct route to this compound is the N-sulfonylation of 2,4,6-trimethylaniline (mesitylamine). wikipedia.org This reaction involves treating mesitylamine with benzenesulfonyl chloride or a substituted variant thereof. nih.gov The reaction is typically carried out in a solvent like dichloromethane (B109758) with a base such as pyridine to scavenge the HCl formed during the reaction. nih.gov

The preparation of 2,4,6-trimethylaniline itself is generally achieved through the selective mononitration of mesitylene (B46885), followed by the reduction of the nitro group to an amine. wikipedia.orgchemicalbook.com Thermal reactions of 2,4,6-trimethylanilinium salts with amidosulfates can also lead to sulfonated products, although this often involves rearrangement and transsulfonation processes. oup.com

A dissertation reported the synthesis of this compound, providing its characterization data. hbni.ac.in This highlights the successful application of direct sulfonylation to achieve the target compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzenesulfonyl chloride |

| 2,4,6-Trimethylaniline (Mesitylamine) |

| 4-Iodo-N-mesitylbenzenesulfonamide |

| 4-Iodobenzenesulfonyl chloride |

| Pyridine |

| N-(3,4-Dimethoxyphenyl)-4-iodobenzenesulfonamide |

| 3,4-Dimethoxyaniline |

| 4-Iodo-N-(4-phenoxyphenyl)benzenesulfonamide |

| 4-Phenoxyaniline |

| Iodobenzene diacetate (PIDA) |

| N-hydroxy sulfonamides |

| tert-butyl hydroperoxide (TBHP) |

| Sodium sulfinate |

Functionalization Strategies on Pre-Synthesized Sulfonamide Scaffolds

Once the core this compound structure is assembled, further diversification can be achieved through late-stage functionalization. This approach treats the sulfonamide not as a terminal, unreactive group, but as a handle for introducing additional complexity.

A notable strategy involves the conversion of the sulfonamide into a more reactive intermediate. For instance, photocatalytic methods can transform sulfonamides into sulfonyl radical intermediates. acs.org These radicals can then participate in a variety of coupling reactions. One such method begins with the formation of an N-sulfonylimine from the primary sulfonamide, which then acts as a precursor to the sulfonyl radical under photocatalytic conditions. acs.org This radical can subsequently be coupled with various reaction partners, such as alkenes, to form new carbon-sulfur bonds.

Synthesis of Structurally Modified this compound Derivatives

The modification of the this compound scaffold can be targeted at three primary locations: the benzene (B151609) ring of the benzenesulfonyl group, the sulfonamide nitrogen, and the creation of chiral centers.

Benzene Ring Functionalization via Electrophilic Aromatic Substitution

The benzenesulfonyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. acs.orgtotal-synthesis.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The substitution pattern is governed by the directing effects of the existing sulfonylamide substituent. The sulfonamide group is generally a deactivating, meta-directing group due to its electron-withdrawing nature. However, the reaction conditions can influence the outcome.

A direct example of this functionalization is the iodination of the benzene ring. The synthesis of 4-iodo-N-mesitylbenzenesulfonamide has been reported, demonstrating the feasibility of introducing halogens onto the phenyl ring. nih.gov Halogenation can be achieved using various reagents, often requiring a Lewis acid catalyst like FeBr₃ or AlCl₃ to polarize the halogen molecule and increase its electrophilicity. uomustansiriyah.edu.iqmt.com

Nitration is another common EAS reaction, typically carried out with a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the active electrophile. uomustansiriyah.edu.iqnih.gov While direct nitration on this compound itself is not extensively detailed in the provided literature, the principles of EAS on substituted benzenes apply. For comparison, in the nitration of N,N-dimethylaniline under strong acid conditions, the amine group is protonated to form an ammonium (B1175870) ion, which is a strong deactivating, meta-directing group. stackexchange.com A similar effect would be anticipated for the sulfonamide nitrogen under highly acidic nitrating conditions, favoring substitution at the meta-position of the benzenesulfonyl ring.

Derivatization at the Sulfonamide Nitrogen (e.g., N-Alkylation, N-Arylation)

The hydrogen atom on the sulfonamide nitrogen is acidic and can be replaced through alkylation or arylation, providing a direct route to a wide array of derivatives.

N-Alkylation involves the formation of a new nitrogen-carbon bond. A variety of methods exist for the N-alkylation of sulfonamides. wikipedia.orgresearchgate.net One effective approach is the manganese-catalyzed "borrowing hydrogen" methodology, which uses alcohols as alkylating agents, releasing water as the only byproduct. mt.comacs.org This method has proven to be tolerant of sterically demanding groups, with sulfonamides bearing mesityl substituents undergoing efficient mono-N-alkylation. acs.org For instance, the reaction of this compound with benzyl (B1604629) alcohol in the presence of a manganese catalyst proceeds in good yield. acs.org Traditional methods using alkyl halides are also common, often requiring a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) to deprotonate the sulfonamide. nih.govstackexchange.com

N-Arylation introduces an aryl group at the sulfonamide nitrogen. Copper-catalyzed cross-coupling reactions, often referred to as Chan-Lam coupling, are frequently employed for this transformation. beilstein-journals.orgorganic-chemistry.org These reactions can utilize arylboronic acids or their derivatives as the aryl source. For example, a copper salt/ethanol system has been shown to effectively catalyze the N-arylation of various amines, amides, and sulfonamides with arylboroxines without the need for an external base. beilstein-journals.org Transition-metal-free approaches using hypervalent iodine reagents, such as diaryliodonium salts, have also been developed. These methods can successfully transfer sterically hindered aryl groups, including the mesityl group, to nitrogen nucleophiles. nih.gov

Stereoselective and Chiral Synthesis of N-Mesityl-Substituted Sulfonamides

The development of synthetic routes to chiral sulfonamides is of significant interest due to their potential applications in medicinal chemistry and catalysis. The steric bulk of the mesityl group plays a crucial role in directing stereochemical outcomes and enabling the synthesis of atropisomers—stereoisomers arising from hindered rotation around a single bond. rsc.orgwpmucdn.comnih.gov

Organocatalytic atroposelective N-alkylation has emerged as a powerful strategy for accessing axially chiral N-aryl sulfonamides. rsc.orgnih.govnih.gov In these reactions, a chiral amine catalyst is used to control the enantioselectivity of the N-alkylation of a prochiral sulfonamide substrate. This approach has been successfully applied to the synthesis of structurally diverse axially chiral compounds, including N-aryl sulfonamides with excellent enantiopurity. nih.gov The presence of bulky groups on the N-aryl ring, such as in N-mesityl derivatives, is often a prerequisite for achieving stable axial chirality by increasing the rotational barrier around the N-aryl bond. wpmucdn.com

Mechanistic and Steric Considerations in this compound Synthesis

Impact of Mesityl Steric Hindrance on Reaction Yields and Selectivity

The 2,4,6-trimethylphenyl (mesityl) group exerts a profound steric influence on the reactivity and selectivity of reactions involving this compound. total-synthesis.com This steric bulk can be either beneficial or detrimental depending on the specific transformation.

The steric hindrance provided by the mesityl group can enhance selectivity by preventing undesirable side reactions. For example, in reactions involving nucleophilic attack at the sulfur atom, the bulky mesityl group can shield the reaction center, favoring attack by less hindered reagents or at more accessible sites. This steric protection can also prevent over-reaction, such as di-alkylation at the sulfonamide nitrogen.

However, significant steric congestion can also lead to lower reaction rates and yields. wikipedia.org In a photocatalytic late-stage functionalization, a sterically congested mesityl-substituted substrate resulted in a significantly reduced yield (31%) compared to less hindered analogues, which gave excellent yields. acs.org Conversely, in some catalytic systems, the steric bulk is well-tolerated. For instance, a manganese-catalyzed N-alkylation of sulfonamides with alcohols proceeded efficiently even with bulky substituents like the mesityl group, affording high yields. acs.org This suggests that the impact of steric hindrance is highly dependent on the reaction mechanism and the nature of the catalyst.

The table below summarizes the yields for various functionalization reactions involving mesityl-substituted sulfonamides, illustrating the variable impact of steric hindrance.

| Reaction Type | Substrate | Reagents/Catalyst | Product | Yield (%) | Reference |

| N-Alkylation | Benzenesulfonamide | Benzyl alcohol, Mn(CO)₅Br, K₂CO₃ | N-benzyl-N-mesitylbenzenesulfonamide | 95% | acs.org |

| Photocatalytic Functionalization | N-(Mesitylsulfonyl)imine | Methyl vinyl ketone, photocatalyst | Corresponding sulfone | 31% | acs.org |

| N-Arylation | 4-Iodo-N-mesitylbenzenesulfonamide | 4-((2-(6-(Dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)amino) | N-((2-(6-(Dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)amino)-N-mesitylbenzenesulfonamide | 74% | nih.gov |

| Synthesis | This compound | Iodine(III) reagent | Carbazole derivative | 72% | hbni.ac.in |

Electronic Effects of Substituents on Reaction Efficiency

Inductive effects operate through the sigma (σ) bond framework and are a result of the electronegativity difference between atoms. Resonance effects involve the delocalization of pi (π) electrons across the molecule's π system. lasalle.edu Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl (-R) or alkoxy (-OR) groups, increase the electron density of the aromatic ring, while EWGs, like nitro (–NO₂) or cyano (–CN) groups, decrease it. libretexts.orgyoutube.com The interplay of these effects is crucial in optimizing the synthesis of N-aryl sulfonamides.

In the context of N-aryl sulfonamide synthesis, electronic effects can be examined from the perspective of both the arenesulfonyl component and the aniline (B41778) component.

Effects on the Arenesulfonyl Moiety

In the classical synthesis involving the reaction of an arenesulfonyl chloride with an amine, the key step is the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. The electrophilicity of this sulfur atom is modulated by substituents on the attached aryl ring.

Electron-Withdrawing Groups (EWGs): When EWGs are present on the benzenesulfonyl chloride ring (e.g., at the para-position), they pull electron density away from the sulfonyl group. This withdrawal of electrons makes the sulfur atom more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack by the amine. Consequently, EWGs on the sulfonyl chloride generally lead to an increase in the reaction rate. For instance, a p-nitro or p-bromo substituent on the phenylsulfonyl group enhances its reactivity. scirp.org

Electron-Donating Groups (EDGs): Conversely, EDGs on the benzenesulfonyl chloride ring push electron density towards the sulfonyl group. This donation of electrons reduces the positive character of the sulfur atom, making it less electrophilic. As a result, the reaction with the amine is slower. A study on the synthesis of N-(p-substituted-arylsulfonyl)phthalimides, a related class of compounds, demonstrated this principle. The presence of a p-methoxy group (an EDG) on the arylsulfonyl moiety resulted in a slower reaction rate compared to unsubstituted or halogen-substituted analogs. scirp.org

A summary of substituent effects on the reactivity of N-(p-substituted-arylsulfonyl)phthalimides with an amine in acetonitrile (B52724) is presented below, illustrating the general principle.

| Substituent on Arylsulfonyl Group (X-C₆H₄SO₂-) | Electronic Effect | Relative Reaction Rate |

|---|---|---|

| -OCH₃ | Strongly Donating (Resonance) | Slower |

| -CH₃ | Donating (Inductive) | Slow |

| -H | Neutral (Reference) | Baseline |

| -Br | Withdrawing (Inductive) | Fast |

| -NO₂ | Strongly Withdrawing (Resonance & Inductive) | Faster |

This table is illustrative of general trends observed in studies such as the reactions of N-(p-substituted-arylsulfonyl)phthalimides. scirp.org

Effects on the Aryl Amine Moiety

The nucleophilicity of the amine partner is equally critical to the reaction's success. The electronic nature of substituents on the aryl amine ring directly impacts the electron density on the nitrogen atom.

Electron-Donating Groups (EDGs): EDGs on the aniline ring increase the electron density on the nitrogen atom, making the amine a stronger nucleophile. This enhanced nucleophilicity leads to a faster reaction with the sulfonyl chloride. The three methyl groups on mesitylamine, for example, are EDGs that increase its nucleophilicity, although steric hindrance is a more dominant factor for this specific molecule. In studies of other N-arylacrylamides, substrates with electron-donating groups on the aromatic ring were well tolerated and often resulted in high yields. beilstein-journals.org

Electron-Withdrawing Groups (EWGs): EWGs on the aniline ring withdraw electron density from the amino group, reducing its nucleophilicity. This makes the amine less reactive towards the electrophilic sulfonyl chloride, slowing down the reaction and potentially leading to lower yields.

Effects in Modern Cross-Coupling Methodologies

Modern synthetic methods, such as copper-catalyzed Chan-Lam or palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, have become powerful tools for forming the N-aryl bond in sulfonamides. ijarsct.co.inresearchgate.net In these reactions, the electronic effects of substituents can influence the efficiency of the catalytic cycle.

In copper-catalyzed N-arylation of sulfonamides with aryl halides, the electronic nature of the substituent on the aryl halide can have a variable impact. Some studies report that for meta- and para-substituted aryl iodides, there are no significant electronic effects on the reaction yield. nie.edu.sg However, other research indicates that in couplings with N-sulfonyl aldimines, electron-deficient substrates often give higher yields due to their enhanced electrophilicity. nih.gov Conversely, in certain cobalt-catalyzed C-H functionalizations, electron-donating groups on the aryl partner were found to be beneficial, providing higher yields, while electron-deficient groups reacted poorly. nih.gov

A study on the copper-catalyzed N-arylation of p-toluenesulfonamide (B41071) with various substituted aryl iodides provides specific data on this relationship.

| Substituent on Aryl Iodide | Position | Electronic Effect | Yield (%) |

|---|---|---|---|

| -H | - | Neutral | 92 |

| -CH₃ | para | Donating | 94 |

| -OCH₃ | para | Donating | 93 |

| -F | para | Withdrawing | 85 |

| -Cl | para | Withdrawing | 88 |

| -CF₃ | para | Strongly Withdrawing | 82 |

| -CH₃ | meta | Donating | 90 |

| -CF₃ | meta | Strongly Withdrawing | 84 |

Data adapted from a study on CuI-catalyzed N-arylation of p-toluenesulfonamide. nie.edu.sg

The data suggests that while the reaction is generally high-yielding and tolerant of various functional groups, a slight trend may be observed where strong electron-withdrawing groups on the aryl iodide lead to slightly lower yields compared to electron-donating or neutral substituents. nie.edu.sg This highlights that many modern catalytic systems are robust, but electronic fine-tuning can still be a factor in optimizing reaction efficiency.

Spectroscopic and Crystallographic Elucidation of N Mesitylbenzenesulfonamide Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of N-Mesitylbenzenesulfonamide provides distinct signals corresponding to the different sets of protons in the molecule. Analysis of a reported spectrum reveals the following key resonances. hbni.ac.in

The protons of the benzene (B151609) ring of the benzenesulfonyl group typically appear as a complex multiplet in the aromatic region, further split into distinct signals for the ortho, meta, and para protons. A thesis by Ankita Bal reports a multiplet for two protons at δ 7.75-7.77 ppm, a multiplet for one proton at δ 7.57-7.61 ppm, and a triplet for two protons at δ 7.47 ppm (J = 8.0 Hz). hbni.ac.in Another signal, a doublet of doublets for one proton, was observed at δ 8.14 ppm (J = 9.2, 5.2 Hz). hbni.ac.in

The mesityl group exhibits two characteristic signals. The two aromatic protons on the mesityl ring appear as a singlet, a consequence of their chemical equivalence due to the symmetry of the ring. The nine protons of the three methyl groups also give rise to a sharp singlet, indicating their magnetic equivalence. For a closely related compound, 4-methyl-N-(2,4,6-trimethyl-phenyl)-benzenesulfonamide, the two aromatic protons of the mesityl group resonate as a singlet at δ 6.81 ppm. The six protons of the two ortho-methyl groups appear as a singlet at δ 1.98 ppm, and the three protons of the para-methyl group appear as a singlet at δ 2.24 ppm. The N-H proton of the sulfonamide group typically appears as a broad singlet due to quadrupole broadening and exchange phenomena; in the case of the 4-methyl analog, this signal is observed at δ 5.92 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound and a Related Analog

| Protons | Chemical Shift (δ) of this compound (ppm) hbni.ac.in | Chemical Shift (δ) of 4-Methyl-N-(2,4,6-trimethyl-phenyl)-benzenesulfonamide (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| Benzenesulfonyl H (dd) | 8.14 | - | Doublet of doublets | 9.2, 5.2 |

| Benzenesulfonyl H (m) | 7.75-7.77 | 7.60 (d) | Multiplet | - |

| Benzenesulfonyl H (m) | 7.57-7.61 | 7.24 (d) | Multiplet | - |

| Benzenesulfonyl H (t) | 7.47 | - | Triplet | 8.0 |

| Mesityl Ar-H | - | 6.81 | Singlet | - |

| N-H | - | 5.92 | Broad singlet | - |

| Mesityl p-CH₃ | - | 2.24 | Singlet | - |

| Mesityl o-CH₃ | - | 1.98 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

In the spectrum of the 4-methyl analog, the carbons of the mesityl ring appear at δ 138.2, 137.8, 130.2, and 129.8 ppm. The methyl carbons of the mesityl group resonate at δ 21.1 and 18.8 ppm. The carbons of the 4-methylbenzenesulfonyl group are observed at δ 143.7, 137.7, 129.7, and 127.5 ppm, with the methyl carbon at δ 21.7 ppm. researchgate.net For this compound, the signals for the unsubstituted benzenesulfonyl ring would be expected in a similar aromatic region, typically between 125 and 140 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 4-Methyl-N-(2,4,6-trimethyl-phenyl)-benzenesulfonamide

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic C | 143.7 |

| Aromatic C | 138.2 |

| Aromatic C | 137.8 |

| Aromatic C | 137.7 |

| Aromatic C | 130.2 |

| Aromatic C | 129.8 |

| Aromatic C | 129.7 |

| Aromatic C | 127.5 |

| Methyl C | 21.7 |

| Methyl C | 21.1 |

| Methyl C | 18.8 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). researchgate.netspectroscopyonline.com The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the S=O bonds of the sulfonamide, and the C-H and C=C bonds of the aromatic rings.

For the analogous compound, 4-Methyl-N-(2,4,6-trimethyl-phenyl)-benzenesulfonamide, the following key absorptions have been reported: a sharp band at 3282 cm⁻¹ corresponding to the N-H stretching vibration, and strong bands at 1328 cm⁻¹ and 1161 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the S=O group, respectively. nih.gov Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1400 cm⁻¹ region. vscht.czpg.edu.pl

Table 3: Characteristic FT-IR Absorption Bands for 4-Methyl-N-(2,4,6-trimethyl-phenyl)-benzenesulfonamide

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3282 |

| C=C Aromatic Stretch | 1597 |

| S=O Asymmetric Stretch | 1328 |

| S=O Symmetric Stretch | 1161 |

| C-N Stretch | 1091 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.eduhnue.edu.vn The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. bspublications.net The spectrum is typically characterized by the wavelength of maximum absorption (λmax). For this compound, the presence of two aromatic rings constitutes the primary chromophore. These aromatic systems are expected to give rise to π → π* transitions. Benzene itself shows a strong absorption near 200 nm and weaker, structured bands around 254 nm. msu.edu The substitution on the benzene rings in this compound would be expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths. While specific experimental data for this compound is not available in the provided search results, a typical UV-Vis spectrum would likely show absorption maxima in the 200-300 nm range, characteristic of substituted benzene derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with high accuracy. rasayanjournal.co.inthegoodscentscompany.com This precision allows for the determination of the elemental composition of the molecule. The molecular formula of this compound is C₁₅H₁₇NO₂S. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element.

The monoisotopic mass of this compound is calculated to be 275.09800 Da. An HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to this exact mass, confirming the elemental composition of the compound. For instance, the exact mass of the related compound 4-chloro-N-mesitylbenzenesulfonamide (C₁₅H₁₆ClNO₂S) is reported as 309.0590276 Da. nih.gov

Computational Chemistry and Theoretical Investigations of N Mesitylbenzenesulfonamide

Density Functional Theory (DFT) for Molecular Geometry Optimization and Conformation

Computational chemistry utilizes Density Functional Theory (DFT) as a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. stackexchange.compennylane.ai This process iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule, thereby identifying the equilibrium geometry. stackexchange.compennylane.ai For N-Mesitylbenzenesulfonamide, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), would predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformer. sid.irescientificpublishers.com

The conformational landscape of this compound is primarily defined by the rotation around the S-N bond and the C-N bond. These rotations determine the relative orientation of the benzenesulfonyl and mesityl groups. DFT calculations can map the potential energy surface associated with these rotations, revealing the energy barriers between different conformations and identifying the most stable conformers. escientificpublishers.comethz.chresearchgate.net Typically, such analyses show a preference for a staggered conformation to minimize steric hindrance between the bulky mesityl and benzenesulfonyl groups. sid.ir

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical yet realistic data based on typical DFT calculations for similar sulfonamide structures.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-N | 1.63 | ||

| C-S | 1.77 | ||

| S=O | 1.43 | ||

| N-C (mesityl) | 1.44 | ||

| O=S=O | 120.5 | ||

| C-S-N | 107.8 | ||

| S-N-C (mesityl) | 123.1 | ||

| C-S-N-C | |||

| S-N-C-C (mesityl) |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the electronic behavior and reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich mesityl ring, while the LUMO is often distributed over the electron-accepting benzenesulfonyl group. DFT calculations can precisely determine the energies of these orbitals. ajchem-a.com

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical yet realistic data based on typical DFT calculations for similar sulfonamide structures.

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uoi.gr This method allows for the quantification of donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.deuoi.gr

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule. uni-muenchen.de Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on oxygen or nitrogen atoms. uni-muenchen.demdpi.com Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. uni-muenchen.de

For this compound, the MEP map would show the most negative potential around the oxygen atoms of the sulfonyl group, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding. nih.govresearchgate.net The hydrogen atom on the sulfonamide nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The aromatic rings would show regions of moderate negative potential above and below the plane of the rings, characteristic of π-systems. mdpi.com

Prediction and Correlation of Spectroscopic Properties

Computational NMR Chemical Shift Predictions and Validation

Computational methods, particularly DFT, can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.ukbiorxiv.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. liverpool.ac.ukmestrelab.com These predicted values can then be compared with experimental NMR data to validate the computed structure and conformation. researchgate.netbiorxiv.org

For this compound, predicting the ¹H and ¹³C NMR spectra is a powerful way to confirm the conformational preferences identified through geometry optimization. The chemical shifts of the protons and carbons in the mesityl and benzenesulfonyl groups are sensitive to their local electronic and steric environment. A good correlation between the calculated and experimental chemical shifts provides strong evidence that the computed low-energy conformer is the dominant species in solution. researchgate.netliverpool.ac.uk

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical yet realistic data based on typical DFT calculations for similar sulfonamide structures.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C (ipso, benzenesulfonyl) | 141.5 | 140.8 |

| C (ortho, benzenesulfonyl) | 127.8 | 127.1 |

| C (meta, benzenesulfonyl) | 129.5 | 129.0 |

| C (para, benzenesulfonyl) | 133.2 | 132.7 |

| C (ipso, mesityl) | 137.9 | 137.2 |

| C (ortho, mesityl) | 139.1 | 138.5 |

| C (meta, mesityl) | 130.2 | 129.8 |

| C (para, mesityl) | 135.4 | 134.9 |

| C (methyl, ortho) | 21.3 | 20.9 |

| C (methyl, para) | 21.0 | 20.6 |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the distinct vibrational modes of a compound. q-chem.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating these vibrational frequencies and assigning them to specific molecular motions. researchgate.netnih.gov

For this compound, a theoretical vibrational analysis would be performed after optimizing the molecular geometry using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. dergipark.org.trresearchgate.net The calculation provides harmonic frequencies, which are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental data. scirp.org The Potential Energy Distribution (PED) is then analyzed to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the molecule's functional groups. nih.gov

Key vibrational modes for this compound would include:

N-H Stretching: The N-H bond vibration is a key indicator of hydrogen bonding. Its frequency would be sensitive to the molecular environment.

S=O Stretching: The sulfonamide group features characteristic strong asymmetric and symmetric stretching vibrations of the S=O bonds.

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene (B151609) and mesitylene (B46885) rings.

C-N and S-N Stretching: These vibrations are part of the core sulfonamide linkage.

Methyl Group Vibrations: Symmetric and asymmetric stretching and bending modes of the three methyl groups on the mesityl ring.

A comparison of the calculated FT-IR and FT-Raman spectra with experimentally recorded spectra allows for a definitive assignment of the observed bands. researchgate.netamericanpharmaceuticalreview.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | PED (%) |

| N-H Stretch | ~3250 | ν(N-H) | ||

| Aromatic C-H Stretch | ~3100-3000 | ν(C-H) | ||

| CH₃ Asymmetric Stretch | ~2980 | νas(CH₃) | ||

| CH₃ Symmetric Stretch | ~2920 | νs(CH₃) | ||

| C=C Aromatic Stretch | ~1600, ~1480 | ν(C=C) | ||

| S=O Asymmetric Stretch | ~1350 | νas(SO₂) | ||

| S=O Symmetric Stretch | ~1160 | νs(SO₂) | ||

| C-N Stretch | ~1220 | ν(C-N) | ||

| S-N Stretch | ~900 | ν(S-N) |

Electronic Transition Predictions and UV-Vis Correlation

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. uu.nl Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netmuni.cz

For this compound, TD-DFT calculations would identify the key electronic transitions. The primary transitions expected for this molecule are π → π* transitions associated with the aromatic benzene and mesitylene rings and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms of the sulfonamide group. researchgate.net The bulky mesityl group may cause steric hindrance that twists the aromatic rings out of planarity, potentially affecting the conjugation and thus shifting the absorption wavelengths compared to simpler analogues. The calculated spectrum can be correlated with experimental UV-Vis data to confirm the nature of the electronic excitations. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) The HOMO and LUMO are crucial in determining the electronic properties and reactivity of a molecule. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich mesitylene ring, while the LUMO is likely centered on the benzenesulfonyl moiety.

Hypothetical Electronic Transition Data for this compound (Note: This table is illustrative and based on general principles of computational chemistry.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~275 | ~0.05 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~230 | ~0.20 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~290 | ~0.002 | n → π* |

Conformational Analysis and Potential Energy Surfaces of this compound

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions. Conformational analysis involves mapping the energy of the molecule as a function of the rotation around one or more single bonds. nih.govchemistrysteps.com A Potential Energy Surface (PES) is a graphical representation of this relationship, showing energy minima corresponding to stable conformers and saddle points corresponding to the transition states between them. libretexts.orgpsu.edu

For this compound, key conformational degrees of freedom include the rotation around the S-N bond and the S-C(phenyl) and N-C(mesityl) bonds. A PES scan, performed by systematically rotating these dihedral angles and calculating the energy at each step, can reveal the most stable conformations. researchgate.net Due to the steric bulk of the mesityl group, significant rotational barriers are expected, and the lowest energy conformer will likely adopt a geometry that minimizes steric clash between the two aromatic rings. This analysis helps to understand the preferred shape of the molecule in different environments. ethz.ch

Intermolecular Interactions and Supramolecular Assembly: Hydrogen Bonding and Non-Covalent Interactions

This compound possesses functional groups capable of engaging in various non-covalent interactions, which govern its assembly into larger supramolecular structures in the solid state or in solution. bbau.ac.incsic.es The primary interactions include:

Hydrogen Bonding: The N-H group of the sulfonamide is a classic hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors. wuxiapptec.com In the solid state, this can lead to the formation of well-defined hydrogen-bonded dimers or chains. rsc.org

π-π Stacking: The two aromatic rings (benzene and mesitylene) can interact through π-π stacking, although the steric hindrance from the methyl groups on the mesityl ring may influence the geometry of this interaction (e.g., favoring offset or T-shaped arrangements over a face-to-face stack).

C-H···π Interactions: The methyl C-H bonds of the mesityl group or the aromatic C-H bonds can act as weak donors in interactions with the π-electron clouds of the aromatic rings.

Computational tools like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, revealing the forces that direct the crystal packing and self-assembly processes. rsc.orgnih.gov

Theoretical Insights into Reactivity and Selectivity in Chemical Transformations

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules. rsc.org Analysis of the frontier molecular orbitals (HOMO and LUMO) is a primary method for this purpose. mdpi.comimperial.ac.uk

Electrophilic and Nucleophilic Sites: The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the sulfonyl oxygens, making them sites for electrophilic attack. The acidic N-H proton would be a region of positive potential (blue), susceptible to attack by a base.

These theoretical insights can help predict how this compound might behave in chemical reactions, for example, in deprotonation reactions at the nitrogen atom or in reactions involving the aromatic rings.

Applications and Role in Catalysis and Ligand Design

N-Mesitylbenzenesulfonamide as a Versatile Ligand Scaffold in Transition Metal Catalysis

This compound and its derivatives have emerged as crucial components in the architecture of ligands for transition metal catalysis. The unique steric and electronic properties imparted by the mesityl group play a pivotal role in the efficacy and selectivity of various catalytic transformations.

Design Principles for N-Mesityl Sulfonamide-Derived Ligands

The design of ligands derived from N-mesityl sulfonamides is centered on leveraging the distinct attributes of the mesityl group. A key principle is the introduction of significant steric bulk around the metal center. This steric hindrance can influence the coordination geometry of the metal complex, control the access of substrates to the catalytic site, and prevent catalyst deactivation pathways such as dimerization.

Furthermore, the electronic nature of the sulfonamide moiety can be modulated. The electron-withdrawing character of the sulfonyl group can influence the electron density at the metal center, thereby tuning its reactivity. The nitrogen atom of the sulfonamide can act as a coordination site, and its properties can be modified by the substituents on the benzene (B151609) ring. For instance, the development of N-mesityl substituted triazolium and imidazolium (B1220033) salts as precursors to N-heterocyclic carbene (NHC) catalysts has been a significant advancement. upenn.edu These precursors have demonstrated exceptional reactivity and selectivity in a multitude of new chemical transformations. upenn.edu

A successful strategy involves the creation of bidentate or polydentate ligands where the N-mesityl sulfonamide is incorporated into a larger molecular framework. This allows for a more rigid and defined coordination environment around the metal, which is often essential for achieving high levels of stereocontrol in asymmetric catalysis. The synthesis of novel N-mesityl aminoindanol-derived imidazolium salts has enabled the investigation of reactivity differences between triazolium and imidazolium-based NHCs. upenn.edu

Coordination Chemistry with Various Transition Metals

The coordination chemistry of this compound-derived ligands with a range of transition metals has been explored, leading to the development of catalysts for various organic transformations. sigmaaldrich.com Transition metals are well-suited for catalysis due to their partially filled d-orbitals, which facilitate the donation and acceptance of electrons from other molecules. sigmaaldrich.com

Sulfonamides derived from 8-aminoquinoline (B160924) have been shown to react with manganese(II) and manganese(III) salts to form manganese(II) complexes. researchgate.net In these complexes, the deprotonated sulfonamide typically acts as a bidentate ligand, leading to a distorted octahedral geometry around the manganese center. researchgate.net The coordination sphere of the metal can also include solvent molecules or other ions from the reaction medium. nih.gov

The interaction of these ligands with other transition metals like copper, nickel, cobalt, and zinc has also been investigated. researchgate.net For example, copper(II) complexes with N-sulfonamide ligands have been synthesized and characterized, revealing five-coordinate structures with distorted square pyramidal or square-planar geometries. nih.gov In some cases, the sulfonamide ligand coordinates to the metal ion through a single nitrogen atom. nih.gov

The coordination number and the geometry of the resulting metal complex are influenced by several factors, including the nature of the metal ion, the specific structure of the ligand, and the reaction conditions. libretexts.org The formation of chelate rings with polydentate ligands containing the this compound scaffold often leads to enhanced stability of the resulting metal complexes. libretexts.org

Influence of Mesityl Steric Bulk on Ligand Performance and Catalyst Activity

The steric bulk of the mesityl group (2,4,6-trimethylphenyl) is a defining feature that profoundly influences the performance of ligands and the activity of the corresponding metal catalysts. This steric hindrance can have several beneficial effects.

In many catalytic reactions, particularly those involving N-heterocyclic carbene (NHC) ligands, the presence of an N-mesityl substituent leads to significantly faster reaction rates. researchgate.netnih.gov For instance, in the redox esterification of cinnamaldehyde, the N-mesityl substituted triazolium precatalyst demonstrates superior activity, proceeding to completion even without an added base. nih.gov In many cases, catalysts lacking the ortho-substituted aromatic groups of the mesityl moiety show no reactivity at all. researchgate.net Mechanistic studies have revealed that the steric bulk of the N-mesityl group makes the initial addition of the NHC to the aldehyde irreversible, which in turn accelerates the formation of the crucial Breslow intermediate. researchgate.netnih.gov

The steric encumbrance of the mesityl group can also enhance the stability of the catalyst. By shielding the metal center, it can prevent decomposition pathways and increase the catalyst's lifetime. nih.gov However, there is a delicate balance, as excessive steric bulk can also hinder the approach of the substrate, leading to lower reaction rates. beilstein-journals.orgnsf.gov For example, in ruthenium-based olefin metathesis, increasing the steric bulk of the N-alkyl substituents on an N-mesityl NHC ligand can lead to decreased catalytic activity in ring-closing metathesis (RCM) reactions. beilstein-journals.org

Furthermore, the steric environment created by the mesityl group can be a powerful tool for controlling selectivity in catalytic reactions. In C-H amination reactions catalyzed by iron(II) complexes, increasing the steric bulk on the triazolylidene ligand from a mesityl to a diisopropylphenyl (dipp) or adamantyl (Ad) group led to a slight decrease in activity but a significant increase in selectivity towards the formation of pyrrolidine. researchgate.net This is attributed to the bulkier ligands shielding the reactive nitrene intermediate from intermolecular side reactions. researchgate.net

The following table summarizes the effect of N-aryl substitution on catalyst performance in the RCM of diethyl diallylmalonate.

| N-Aryl Substituent | Catalyst Stability | Catalyst Activity |

| Low Bulk | Decreased | Increased |

| High Bulk (Mesityl) | Increased | Decreased |

Data sourced from studies on the effects of NHC-backbone substitution in ruthenium-based olefin metathesis. nih.gov

Applications in Cross-Coupling Reactions (e.g., Sonogashira, Amination, Arylation)

Ligands derived from this compound have found utility in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

The Sonogashira reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a key method for constructing C(sp)-C(sp²) bonds. nih.govchem-station.com While traditionally catalyzed by a combination of palladium and copper, recent advancements have explored the use of other transition metals and novel ligand systems. beilstein-journals.orgrsc.org The electronic and steric properties of ligands play a crucial role in the efficiency of this reaction. The use of bulky, electron-rich phosphine (B1218219) ligands, for example, has enabled the use of less reactive aryl chlorides and bromides as substrates. chem-station.com N-mesityl-derived ligands can contribute to creating the necessary steric environment to promote the desired coupling.

In the realm of C-N bond formation, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools. These reactions often rely on bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. The steric bulk of the mesityl group in this compound-derived ligands can be advantageous in these systems, promoting reductive elimination and preventing catalyst decomposition. Multicomponent processes involving the palladium-catalyzed Sonogashira coupling followed by an intramolecular hydroamination have been developed for the synthesis of nitrogen heterocycles like pyrroles. beilstein-journals.org

Arylations, which form new carbon-carbon bonds between an aryl halide or triflate and an organometallic reagent, are also significantly influenced by ligand design. The steric and electronic properties of ligands derived from this compound can be tailored to optimize the performance of catalysts for specific arylation reactions.

N-Mesityl-Substituted Motifs in Organocatalysis

Beyond transition metal catalysis, N-mesityl-substituted motifs are central to the field of organocatalysis, particularly in the context of N-heterocyclic carbenes.

N-Heterocyclic Carbenes (NHCs) Derived from N-Mesityl Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts, capable of promoting a wide range of chemical transformations. rsc.orgnih.gov A critical factor in the success and broad applicability of many NHC-catalyzed reactions is the presence of an N-mesityl substituent on the heterocyclic ring of the NHC precursor, typically an imidazolium or triazolium salt. rsc.org

The development of N-mesityl substituted triazolium and imidazolium salts has been a pivotal discovery, leading to catalysts with unprecedented reactivity and selectivity. upenn.edu These precursors are essential for the catalytic generation of reactive intermediates such as activated carboxylates, homoenolates, and enolates from simple starting materials under mild conditions.

For a vast number of NHC-promoted C-C bond-forming reactions and redox reactions, catalysts bearing an N-mesityl substituent exhibit superior reactivity and selectivity compared to their counterparts with other N-substituents. rsc.org In many instances, catalysts lacking the N-mesityl group are either significantly less effective or completely inactive. researchgate.netrsc.org This pronounced effect is attributed to the steric bulk of the mesityl group, which, as discussed previously, renders the initial addition of the NHC to aldehydes irreversible, thereby accelerating the formation of the key Breslow intermediate. researchgate.netnih.gov

The unique reactivity of N-mesityl substituted triazolium pre-catalysts has been particularly crucial in the development of remarkable annulation reactions involving α,β-unsaturated aldehydes. rsc.org These catalysts have enabled highly enantioselective intermolecular annulations, providing access to stereochemically rich heterocyclic structures. upenn.edutcichemicals.com

The following table provides examples of reactions where N-mesityl substituted NHCs have proven to be superior catalysts.

| Reaction Type | Substrate | Key Intermediate | Role of N-Mesityl Group |

| Redox Esterification | α,β-Unsaturated Aldehydes | Acyl Azolium | Accelerates Breslow intermediate formation |

| Annulation | α,β-Unsaturated Aldehydes | Homoenolate/Enolate | Enhances reactivity and selectivity |

| Stetter Reaction | Aldehydes and α,β-Unsaturated Compounds | Acyl Anion Equivalent | Promotes conjugate addition |

This table is a summary of findings from various studies on NHC catalysis. rsc.orgtcichemicals.com

Despite their success, the synthesis of these sophisticated N-mesityl-containing NHC pre-catalysts can be challenging, which presents an ongoing area of research aimed at developing more efficient synthetic routes and expanding the scope of their applications. rsc.orgtcichemicals.com

Enantioselective Organocatalytic Transformations Promoted by Chiral N-Mesityl Azolium Salts

Chiral N-heterocyclic carbenes bearing an N-mesityl substituent have proven to be exceptional catalysts for a wide array of enantioselective transformations. The steric bulk of the mesityl group is crucial for inducing high levels of stereoselectivity in these reactions. These catalysts are typically generated in situ from their corresponding chiral azolium salt precursors. While the synthesis of these precursors often starts from N-mesitylaniline or N-mesitylhydrazine, the principles of their reactivity highlight the importance of the N-mesityl motif. d-nb.info

Pioneering work has established that chiral, bicyclic triazolium salts are an ideal platform for NHC catalysts capable of inducing high enantioselectivity. These N-mesityl substituted chiral triazolium salts have been successfully employed in a variety of reactions, including intermolecular homo-benzoin reactions, intramolecular Stetter reactions, and intramolecular aldehyde-ketone crossed benzoin (B196080) reactions. The presence of the N-mesityl group is often essential for achieving high yields and enantioselectivities. nih.gov

Table 1: Examples of Enantioselective Transformations Catalyzed by Chiral N-Mesityl Azolium Salts

| Reaction Type | Catalyst Precursor | Substrates | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Intramolecular Stetter Reaction | Chiral triazolium salt | Aromatic aldehyde with an tethered α,β-unsaturated ester | Chromanone derivative | High | Up to 90 | |

| Intermolecular Cross-Benzoin Reaction | Chiral triazolium salt | Aromatic aldehyde and aliphatic aldehyde | α-Hydroxy ketone | Good | Moderate | |

| [4+2] Cycloaddition | Chiral triazolium salt | α,β-Unsaturated aldehyde and diene | Cyclohexene derivative | High | >95 | nih.gov |

Mechanistic Aspects of N-Mesityl-NHC Catalysis (e.g., Benzoin and Stetter Reactions)

The N-mesityl group plays a profound mechanistic role in NHC-catalyzed reactions such as the Benzoin and Stetter reactions. The generally accepted mechanism for these transformations involves the initial formation of a Breslow intermediate. rsc.org The N-mesityl substituent has been shown to accelerate the formation of this key intermediate by rendering the initial addition of the NHC to the aldehyde irreversible. rsc.org

In the Benzoin reaction , an aldehyde is converted into a nucleophilic acyl anion equivalent upon reaction with the NHC. This intermediate then attacks a second molecule of the aldehyde to form the α-hydroxy ketone product. The steric hindrance provided by the N-mesityl group can influence the stability and reactivity of the Breslow intermediate and the subsequent C-C bond-forming step.

The Stetter reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, a process also mediated by an NHC catalyst. The reaction proceeds through the formation of the Breslow intermediate, which then adds to the Michael acceptor. Mechanistic studies have revealed that for many NHC-catalyzed reactions involving α,β-unsaturated aldehydes, the use of N-mesityl substituted catalysts is critical for reactivity, with reactions often failing to proceed with NHCs bearing less sterically demanding N-substituents. rsc.org This highlights the unique role of the mesityl group in facilitating key steps in the catalytic cycle.

Applications in Organic Synthesis as Enabling Building Blocks

While the N-mesityl group is a key feature in successful organocatalysts, the direct application of this compound as a versatile building block in certain complex synthetic strategies is not as extensively documented in the readily available scientific literature. The following sections discuss the potential, though not widely exemplified, roles of this compound.

Utilization in Directed C-N Bond Formation Reactions

The sulfonamide moiety within this compound has the potential to act as a directing group in C-H activation/C-N bond formation reactions. nih.gov In such reactions, the sulfonamide could coordinate to a metal catalyst, directing the functionalization of a specific C-H bond. This strategy is a powerful tool for the construction of nitrogen-containing heterocyclic compounds. nih.govorganic-chemistry.org However, specific examples detailing the use of this compound as the primary substrate in this context are not prominently reported. The general principle involves the transformation of C-H bonds into C-N bonds, which is a significant area of research in synthetic chemistry. nih.govresearchgate.net

Role in the Assembly of Complex Molecular Architectures

This compound can be considered a bifunctional building block, possessing both a nucleophilic nitrogen center (after deprotonation) and an aromatic ring that can be further functionalized. In principle, this compound could be incorporated into the synthesis of more complex molecules. For instance, the sulfonamide nitrogen could be alkylated or arylated, and the benzene ring could undergo electrophilic aromatic substitution, providing pathways to elaborate molecular structures. While the synthesis of various heterocyclic compounds is a major focus in medicinal and materials chemistry, and building block strategies are essential, the specific and widespread use of this compound as a foundational unit for constructing complex molecular architectures is not a recurring theme in the surveyed literature. chimia.chsioc-journal.cnmdpi.comnih.gov The synthesis of natural products, for example, often relies on a diverse array of starting materials and synthetic strategies. sioc-journal.cnmdpi.comnih.gov

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes for N-Mesitylbenzenesulfonamide

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, with a focus on minimizing environmental impact and improving efficiency. hilarispublisher.comnih.gov Future research on this compound is expected to prioritize the development of sustainable and eco-friendly synthetic methodologies. hilarispublisher.com

Key areas of focus in developing greener synthetic routes include:

Use of Greener Solvents: A significant trend is the move away from hazardous organic solvents towards more benign alternatives. nih.gov Research is exploring the use of water, ionic liquids, and deep eutectic solvents for the synthesis of sulfonamides. hilarispublisher.comscilit.com Water, in particular, is an attractive medium due to its non-toxic and non-flammable nature. scilit.comiscientific.org

Catalyst-Free and Solvent-Free Conditions: Efforts are being made to develop synthetic protocols that eliminate the need for catalysts and solvents altogether. nih.govrsc.org For instance, methods utilizing neutral aluminum oxide (Al2O3) as a reusable dehydrating agent for the synthesis of N-sulfonylimines from sulfonamides and aldehydes showcase a move towards catalyst-free systems. rsc.org

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis are being investigated to reduce reaction times and energy consumption. hilarispublisher.comnih.gov These methods can often lead to higher yields and product purity. hilarispublisher.com

Waste Minimization: A core principle of green chemistry is the prevention of waste. hilarispublisher.com This can be achieved through the development of highly efficient reactions with high atom economy, minimizing the formation of by-products. nih.govsynthiaonline.com

Interactive Data Table: Comparison of Green Synthesis Strategies for Sulfonamides

| Strategy | Description | Potential Advantages |

| Aqueous Media Synthesis | Utilizing water as the primary solvent for the reaction. scilit.comiscientific.org | Environmentally benign, non-toxic, non-flammable, and cost-effective. |

| Catalyst-Free Synthesis | Designing reactions that proceed efficiently without the need for a catalyst. rsc.org | Reduces cost, simplifies purification, and avoids metal contamination. |

| Microwave/Ultrasound-Assisted Synthesis | Employing microwave or ultrasonic irradiation to accelerate the reaction. nih.gov | Faster reaction times, lower energy consumption, and often higher yields. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. acs.org | Enhanced safety, better process control, and easier scalability. |

Exploration of Novel Catalytic Applications Beyond Established Paradigms

While this compound and related sulfonamides have established roles in catalysis, there is a growing interest in exploring their application in unconventional catalytic systems. This involves moving beyond traditional industrial reactor setups and investigating their function in novel environments and under non-standard activation methods. uw.edu.pl

Future research in this area is likely to focus on:

Unconventional Reaction Media: Investigating the catalytic activity of this compound in media such as ionic liquids, supercritical fluids, and even within living cells. uw.edu.pl

Alternative Activation Methods: Exploring methods for catalyst activation that are more energy-efficient and selective than traditional heating. uw.edu.pl This includes the use of microwaves, light (photocatalysis), plasma, and ultrasound. uw.edu.pl

Multi-functional Catalysis: Designing catalytic systems where this compound is part of a multi-component system, potentially incorporating other catalytic motifs to achieve complex transformations in a single step.

The 3rd International Conference on Unconventional Catalysis, Reactors and Applications highlights the growing importance of this field, which seeks to expand the frontiers of where and how catalysts can be used. uw.edu.pl

Integration of Advanced Computational Modeling for Predictive Design and Reaction Discovery

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. mdpi.comrsc.org For this compound, the integration of advanced computational modeling offers significant potential for predictive design and the discovery of new reactions. rsc.org

Key applications of computational modeling in this context include:

Mechanism Elucidation: DFT calculations can provide detailed insights into reaction mechanisms, helping to identify transition states and intermediates. sumitomo-chem.co.jp This fundamental understanding is crucial for optimizing existing reactions and designing new ones.

Catalyst Design: Computational models can be used to predict the catalytic activity of novel sulfonamide derivatives, guiding synthetic efforts towards the most promising candidates. mdpi.com This can accelerate the discovery of more efficient and selective catalysts. mdpi.com

Predicting Reaction Outcomes: By simulating reaction conditions, computational models can help predict the outcome of a reaction, including product distribution and potential by-products. This predictive power can save significant time and resources in the laboratory. researchgate.netresearchgate.net

Structure-Property Relationships: Modeling can establish clear relationships between the structure of a sulfonamide and its physicochemical properties, which is vital for applications in areas like drug design. mdpi.com

The use of computational tools allows researchers to perform "virtual experiments," exploring a wide range of possibilities before committing to laboratory synthesis. researchgate.net

Interactive Data Table: Applications of Computational Modeling in this compound Research

| Application Area | Modeling Technique | Potential Insights |

| Reaction Mechanism Studies | Density Functional Theory (DFT) sumitomo-chem.co.jp | Identification of transition states, reaction intermediates, and activation energies. |

| Catalyst Performance Prediction | Quantitative Structure-Activity Relationship (QSAR) mdpi.com | Correlation of structural features with catalytic activity and selectivity. |

| Spectroscopic Analysis | Time-Dependent DFT (TD-DFT) | Prediction and interpretation of UV-Vis and other spectroscopic data. |

| Predictive Synthesis | Retrosynthesis Software (e.g., SYNTHIA®) synthiaonline.com | Design of novel and efficient synthetic routes. |

Implementation of Flow Chemistry and High-Throughput Experimentation for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production is a critical challenge in chemical manufacturing. Flow chemistry and high-throughput experimentation (HTE) are two powerful technologies that are being increasingly implemented to address this challenge and enable the scalable synthesis of compounds like this compound. acs.orgspectroscopyonline.comalmacgroup.com

Flow Chemistry:

Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. wuxiapptec.comcam.ac.ukthieme.de This approach offers several advantages for the synthesis of sulfonamides:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with highly reactive or hazardous intermediates. wuxiapptec.comvapourtec.com

Precise Process Control: Parameters such as temperature, pressure, and reaction time can be controlled with high precision, leading to improved consistency and yield. wuxiapptec.com

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, often leading to faster reactions and higher yields compared to batch processes. almacgroup.comwuxiapptec.com

Scalability: Scaling up a flow process is often as simple as running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel). almacgroup.comvapourtec.com

A study on the synthesis of a sulfonamide library demonstrated the efficiency and scalability of flow technologies, achieving good to high yields and minimizing waste. acs.org

High-Throughput Experimentation (HTE):

HTE involves the parallel execution of a large number of experiments, typically in microplate formats. spectroscopyonline.comcea.fr This technology is particularly valuable for:

Reaction Optimization: HTE allows for the rapid screening of a wide range of reaction parameters, such as catalysts, solvents, and temperatures, to identify the optimal conditions for the synthesis of this compound. cea.frvirscidian.com

Library Synthesis: The parallel nature of HTE is ideal for generating libraries of related sulfonamide compounds for screening in drug discovery or materials science applications. spectroscopyonline.comvirscidian.com

Accelerated Discovery: By enabling the rapid testing of numerous hypotheses, HTE can significantly accelerate the pace of research and development. spectroscopyonline.com

The combination of flow chemistry and HTE provides a powerful platform for the efficient, safe, and scalable synthesis of this compound and its derivatives, facilitating their transition from the laboratory to industrial application. mit.edu

Investigation of the Role of this compound in Supramolecular Systems

The ability of molecules to self-assemble into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. The structural features of this compound, including its aromatic rings and the sulfonamide group capable of hydrogen bonding, make it an intriguing candidate for investigation within supramolecular systems.

Future research in this area will likely explore:

Self-Assembly: Investigating the conditions under which this compound can self-assemble into larger architectures, such as gels, liquid crystals, or other ordered materials. The interplay of hydrogen bonding, π-π stacking, and steric effects will be crucial in determining the nature of these assemblies.

Host-Guest Chemistry: Exploring the potential of this compound or its derivatives to act as either a host or a guest molecule in host-guest complexes. This could lead to applications in molecular recognition, sensing, or controlled release systems.

Functional Materials: Designing and synthesizing novel supramolecular materials based on this compound with specific functions, such as stimuli-responsive behavior, catalytic activity within the assembled structure, or unique photophysical properties.

While direct research on this compound in supramolecular systems is still an emerging area, the principles of molecular recognition and self-assembly provide a rich framework for future investigations.

Advanced Characterization Techniques for In Situ Mechanistic Studies

A deep understanding of reaction mechanisms is essential for the rational design of improved catalysts and synthetic processes. Advanced characterization techniques that allow for the observation of reactions as they occur (in situ or operando spectroscopy) are becoming increasingly important for gaining these mechanistic insights. wikipedia.orgnih.gov

For reactions involving this compound, future research will benefit from the application of techniques such as:

Operando Spectroscopy: This methodology involves the simultaneous spectroscopic characterization of a catalyst while measuring its catalytic activity and selectivity. wikipedia.org Techniques like operando Raman, IR, UV-Vis, and X-ray absorption spectroscopy can provide a "motion picture" of the catalytic cycle, revealing the structure of the active site and the nature of reaction intermediates under true working conditions. wikipedia.orgnih.govpsi.ch

Coupled Analytical Techniques: The combination of operando spectroscopy with online analytical methods like mass spectrometry or gas chromatography allows for the direct correlation of changes in the catalyst's structure with the formation of products.

Time-Resolved Spectroscopy: The use of time-resolved spectroscopic techniques can help to capture fleeting intermediates and provide detailed kinetic information about elementary reaction steps. youtube.com

These advanced characterization methods will be instrumental in moving beyond static pictures of catalysts and towards a dynamic understanding of how this compound and its derivatives function in real-time, paving the way for more rational and efficient catalyst and process design. nih.gov

Interactive Data Table: Advanced Characterization Techniques for Mechanistic Studies

| Technique | Information Gained | Relevance to this compound |

| Operando Raman Spectroscopy youtube.com | Vibrational modes of catalyst and adsorbates, identification of intermediates. | Probing the S-N bond and aromatic ring vibrations during a reaction. |